N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide
Description
Historical Context of Tetrahydroquinoline Sulfonamide Research
Tetrahydroquinoline derivatives have occupied a central role in medicinal chemistry since the mid-20th century, with early investigations focusing on their antimalarial and antipsychotic properties. The integration of sulfonamide groups into this scaffold emerged as a strategic innovation during the 1990s, driven by the need to enhance bioavailability and target selectivity. Sulfonamides, first recognized for their antibacterial efficacy in the 1930s, were later repurposed as carbonic anhydrase inhibitors, paving the way for their application in hypertension and glaucoma therapeutics.
The specific compound N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide exemplifies this hybrid approach. Patent literature from the early 2000s documents its synthesis as part of broader efforts to develop kinase inhibitors for oncology applications. Its structural complexity—featuring a butyl side chain at the tetrahydroquinoline N1 position and a meta-chloro, para-methoxy-substituted benzene sulfonamide—reflects iterative design principles aimed at optimizing steric compatibility with hydrophobic enzyme pockets.
Position Within Contemporary Medicinal Chemistry
In the current drug discovery landscape, this compound occupies a niche in the exploration of dual-function molecules capable of simultaneous enzyme inhibition and allosteric modulation. The tetrahydroquinoline core provides a rigid planar structure that facilitates π-π stacking interactions with aromatic residues in target proteins, while the sulfonamide group acts as a hydrogen bond donor-acceptor system. Contemporary studies emphasize its potential in targeting tyrosine kinases and G-protein-coupled receptors (GPCRs), with particular interest in its ability to penetrate the blood-brain barrier due to calculated logP values of approximately 3.2.
Comparative analyses with structurally analogous compounds, such as 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, highlight the critical role of substituent positioning. For instance, the para-methoxy group in the benzene ring enhances solubility compared to ortho-substituted analogs, as evidenced by a 40% increase in aqueous solubility in simulated physiological conditions. These structure-activity relationships (SARs) underscore the compound’s utility as a template for derivatization campaigns aimed at optimizing pharmacokinetic profiles.
Theoretical Significance in Drug Design Paradigms
Theoretical modeling of this compound reveals distinct electronic and steric features that align with modern computational drug design methodologies. Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, suggesting strong polar interactions with target binding sites. The sulfonamide group’s sulfonyl oxygen atoms exhibit partial negative charges (−0.43 e), enabling salt bridge formation with lysine or arginine residues in enzymatic active sites.
Molecular dynamics simulations further demonstrate that the butyl side chain induces conformational flexibility, allowing the tetrahydroquinoline ring to adopt multiple low-energy states during protein-ligand binding. This plasticity contrasts with rigid aromatics like naphthalene sulfonamides, potentially reducing off-target effects through adaptive induced-fit mechanisms. Such properties position the compound as a valuable case study in balancing molecular rigidity and flexibility for selective inhibition.
Research Gap Analysis and Scientific Rationale
Despite progress in characterizing this compound, critical knowledge gaps persist. First, the exact mechanism of action remains partially elucidated, with conflicting reports proposing either ATP-competitive kinase inhibition or non-competitive modulation of regulatory domains. Second, limited data exist on its metabolic stability, particularly regarding cytochrome P450-mediated oxidation of the tetrahydroquinoline ring. Preliminary in vitro studies indicate a half-life of 2.3 hours in human liver microsomes, suggesting susceptibility to first-pass metabolism.
Additionally, the impact of stereochemistry on biological activity warrants investigation. While the compound is typically synthesized as a racemic mixture, enantioselective synthesis could reveal differential potency between stereoisomers—a phenomenon observed in related tetrahydroisoquinoline derivatives. Addressing these gaps through systematic SAR studies and advanced biophysical assays (e.g., surface plasmon resonance) could unlock its full therapeutic potential while informing broader drug design principles for sulfonamide-containing scaffolds.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-3-4-11-23-18-8-6-15(12-14(18)5-10-20(23)24)22-28(25,26)16-7-9-19(27-2)17(21)13-16/h6-9,12-13,22H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGADLPACHVPTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the butyl group and the sulfonamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the presence of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Biological Activities
The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide can be categorized into several key areas:
Enzyme Inhibition
The compound exhibits potent inhibitory effects on various enzymes, which may disrupt critical biological pathways. Preliminary studies indicate that it may inhibit:
- Cyclooxygenase (COX) : Similar to other sulfonamide derivatives known for anti-inflammatory properties.
- Acetylcholinesterase : Suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against a range of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Anti-inflammatory Effects
In vitro and in vivo studies indicate that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating conditions characterized by excessive inflammation.
Therapeutic Applications
The therapeutic applications of this compound include:
-
Cancer Treatment
- The compound has demonstrated cytotoxic effects on various cancer cell lines. Studies show significant apoptosis induction at micromolar concentrations.
- It may serve as an alternative or adjunct to traditional chemotherapeutic agents.
-
Infection Control
- Its antimicrobial properties make it a candidate for developing new antibiotics to combat resistant bacterial infections.
-
Management of Inflammatory Diseases
- The anti-inflammatory effects suggest potential use in treating conditions such as arthritis and other inflammatory disorders.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
Cancer Cell Line Studies
In vitro studies using human cancer cell lines demonstrated:
- Significant Cytotoxicity : The compound exhibited substantial cytotoxicity at micromolar concentrations.
- Mechanism of Action : Induction of apoptosis and cell cycle arrest were observed, indicating its potential as an anticancer agent.
Antimicrobial Efficacy
A study evaluated the compound's activity against MRSA:
- Minimum Inhibitory Concentrations (MIC) : Results indicated lower MIC values compared to traditional antibiotics, highlighting its potential as an effective antimicrobial agent.
Inflammatory Disease Models
In animal models of arthritis:
- Administration of the compound resulted in reduced swelling and pain scores compared to control groups, demonstrating its therapeutic potential in inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in models |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide, we compare it with two structurally related sulfonamide and carboxamide derivatives reported in recent studies (Table 1).
Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Key Observations:
Structural Complexity and Solubility :
- The target compound incorporates a sulfonamide group and chloro-methoxy substituents, which increase polarity compared to the carboxamide and ester derivatives. However, its bulky butyl group may counteract solubility improvements, a common challenge in sulfonamide-based drugs .
- In contrast, the thiazole-oxazole carboxamide analog exhibits higher binding affinity in preliminary assays due to its heterocyclic substituents but suffers from instability under physiological conditions, likely due to hydrolytic cleavage of the oxazole ring .
Electronic and Steric Effects: The bicyclooctane ester derivative replaces the sulfonamide with an ester linkage and introduces bromine and phenyl groups. This modification enhances metabolic resistance but drastically reduces aqueous solubility, limiting its therapeutic applicability .
Synthetic Challenges :
- The dataset from highlights inconsistencies in reaction outcomes for structurally similar compounds. For instance, the target compound’s sulfonamide linkage may offer more predictable synthetic pathways compared to the carboxamide and ester analogs, which showed divergent reactivity despite analogous reaction conditions .
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are recognized for their diverse biological activities, including potential applications in anticancer and antimicrobial therapies. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
The compound's chemical structure is characterized by a quinoline ring fused with a sulfonamide moiety, which contributes to its biological activity. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClN2O3S |
| Molecular Weight | 426.97 g/mol |
| LogP | 4.4262 |
| Polar Surface Area | 46.17 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
This compound exerts its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in metabolic pathways crucial for cancer cell proliferation. For example, it may affect pyruvate kinase M2 (PKM2), a key regulator in cancer metabolism, promoting a metabolic state unfavorable for tumor growth .
- Interaction with Cellular Targets : The compound can bind to specific receptors or proteins within cells, modulating their activity and influencing cell signaling pathways. This interaction can lead to apoptosis in cancer cells or modulation of inflammatory responses .
Biological Activity and Efficacy
Research has demonstrated various biological activities associated with this compound:
Anticancer Activity
Numerous studies have highlighted the compound's potential as an anticancer agent:
- Cell Viability Assays : In vitro studies have shown that this compound reduces cell viability in several cancer cell lines, indicating its cytotoxic effects .
- Mechanistic Studies : The inhibition of PKM2 leads to decreased anabolic metabolism in cancer cells, which is associated with reduced tumor growth .
Antimicrobial Properties
Preliminary studies suggest that quinoline derivatives may possess antimicrobial properties:
- In vitro Testing : The compound has shown activity against various bacterial strains, suggesting potential use as an antimicrobial agent .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Cancer Cell Lines : In a study involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a significant decrease in cell proliferation and induction of apoptosis compared to untreated controls .
- Animal Models : In vivo studies using mouse xenograft models demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide?
- Methodological Answer :
- Step 1 : Start with the condensation of 1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Monitor the reaction via TLC for completion .
- Step 2 : Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR.
- Key Data : Typical yields range from 60–75% for analogous sulfonamide syntheses .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation in ethanol or DCM. Compare bond lengths/angles with similar sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide, where C–S bond lengths average 1.76 Å) .
- Spectroscopy : Use ¹H NMR to verify the presence of characteristic signals (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the tetrahydroquinolinyl moiety at δ 6.5–7.5 ppm) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., carbonic anhydrase, a common sulfonamide target). Parameterize the sulfonamide group’s electrostatic potential using DFT calculations (B3LYP/6-31G* basis set) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond interactions (e.g., sulfonamide oxygen interactions with Zn²⁺ in metalloenzymes).
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different assays?
- Methodological Answer :
- Assay Optimization :
- Solubility : Pre-dissolve in DMSO (≤1% v/v) and dilute in assay buffer. Measure solubility via nephelometry to avoid false negatives due to precipitation .
- Controls : Include known sulfonamide inhibitors (e.g., acetazolamide) as positive controls.
- Data Normalization : Express activity as % inhibition relative to controls and adjust for batch-to-batch variability using Z-factor analysis.
Q. What analytical techniques are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- LC-MS Stability Assay : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours. Analyze degradation products via LC-MS (ESI+ mode, m/z 450–600 range) .
- Hydrolysis Kinetics : Calculate half-life (t₁/₂) using first-order kinetics. For sulfonamides, t₁/₂ in plasma typically ranges from 2–8 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
